Cas no 153954-72-4 (Aureobasidin S2a (9CI))

Aureobasidin S2a (9CI) structure
Nome del prodotto:Aureobasidin S2a (9CI)
Aureobasidin S2a (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Aureobasidin S2a (9CI)
- 21-benzyl-3,15-di(butan-2-yl)-24-(4-hydroxybenzyl)-12-(2-hydroxypropan-2-yl)-5,11,17,23-tetramethyl-9-(2-methylpropyl)-6,18-di(propan-2-yl)octadecahydro-1H,15H-pyrrolo[1,2-m][1,4,7,10,13,16,19,22,25]oxaoctaazacycloheptacosine-1,4,7,10,13,16,19,22,25-nonone
- 6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]tri
- Aureobasidin S2a
- 6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
- 153954-72-4
-
- Inchi: InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)
- Chiave InChI: AZWNOPVZWSHWAA-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(CC2N(C)C(=O)C(CC3C=CC=CC=3)NC(=O)C(C(C)C)N(C)C(=O)C(C(CC)C)OC(=O)C(C(O)(C)C)N(C)C(=O)C(CC(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(C(CC)C)NC(=O)C3CCCN3C2=O)=CC=1
Proprietà calcolate
- Massa esatta: 1116.68347040g/mol
- Massa monoisotopica: 1116.68347040g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 80
- Conta legami ruotabili: 13
- Complessità: 2140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 11
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 256Ų
- XLogP3: 8.2
Aureobasidin S2a (9CI) Letteratura correlata
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
153954-72-4 (Aureobasidin S2a (9CI)) Prodotti correlati
- 127785-64-2(Aureobasidin A)
- 1805407-64-0(3-(Difluoromethyl)-2-iodo-6-methoxy-4-nitropyridine)
- 1841370-77-1((3R)-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid)
- 1804363-80-1(2-(Chloromethyl)-5-iodo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 2375258-80-1(1H-Pyrazole-4-methanamine, 1-cyclopentyl-3-methyl-, hydrochloride (1:2))
- 61630-25-9(2-Propenoic acid, 2-(2-phenoxyethoxy)ethyl ester)
- 1261170-81-3(3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid)
- 2137614-91-4(1-{4,8-diazaspiro2.6nonan-4-yl}-2-(dimethylamino)ethan-1-one)
- 1375964-28-5(6-Aminoseleno-D-luciferin)
- 885524-19-6(4-(chloromethyl)-N-(4-fluorophenyl)-3-(oxolan-2-yl)methyl-2,3-dihydro-1,3-thiazol-2-imine)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
